4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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Overview
Description
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methoxyphenyl group and a carboxylic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves a multi-step process. One common method includes the Friedlander condensation reaction, where a suitable aminoaldehyde is reacted with reactive methylenes to form the desired pyrazolopyridine structure . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like pyridine-2-carboxylic acid to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The methoxyphenyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the methoxyphenyl group .
Scientific Research Applications
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into the active sites of these targets, influencing their function and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid include:
- 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- Pyrazolo[3,4-b]quinolinones
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxyphenyl group and the carboxylic acid functionality allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-18-14-12(13(17-18)15(19)20)11(6-7-16-14)9-4-3-5-10(8-9)21-2/h3-8H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKRVAUSIBXKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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